

1-Boc-4-(2-formylphenyl)piperazine chemical properties

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Compound of Interest

Compound Name:	1-Boc-4-(2-formylphenyl)piperazine
Cat. No.:	B064031

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Technical Guide: 1-Boc-4-(2-formylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-Boc-4-(2-formylphenyl)piperazine**, a key intermediate in synthetic and medicinal chemistry. The document details its structural and physicochemical characteristics, spectroscopic data, and a representative synthesis protocol. Furthermore, it highlights its application in drug discovery, particularly as a precursor for melanocortin subtype-4 receptor (MC4R) agonists, and includes workflow visualizations to support research and development activities.

Chemical and Physical Properties

1-Boc-4-(2-formylphenyl)piperazine, also known by its IUPAC name tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate, is a solid, mono-protected piperazine derivative.^{[1][2]} Its Boc-protecting group makes it an ideal synthon for regioselective functionalization at the unprotected secondary amine. The quantitative properties of this compound are summarized in Table 1.

Table 1: Chemical and Physical Properties of **1-Boc-4-(2-formylphenyl)piperazine**

Property	Value	Reference(s)
IUPAC Name	tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate	[3]
Synonyms	1-tert-Butoxycarbonyl-4-(2-formylphenyl)piperazine, 2-(N-Boc-piperazin-1-yl)benzaldehyde	[2]
CAS Number	174855-57-3	[2]
Molecular Formula	C ₁₆ H ₂₂ N ₂ O ₃	[3]
Molecular Weight	290.36 g/mol	[2][3]
Appearance	Solid	[2]
Melting Point	86-90 °C	[2]
Purity	≥97%	[2]
SMILES	CC(C) (C)OC(=O)N1CCN(CC1)C2=C C=CC=C2C=O	[3][4]
InChI	1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)14-7-5-4-6-13(14)12-19/h4-7,12H,8-11H2,1-3H3	[3]
InChI Key	FGJACYJASSSXNJ-UHFFFAOYSA-N	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **1-Boc-4-(2-formylphenyl)piperazine**. While detailed spectral data with peak assignments are not widely published, the availability of various spectroscopic analyses has been documented.

Table 2: Summary of Available Spectroscopic Data

Technique	Instrument	Details	Reference
FT-IR Spectroscopy	Bruker Tensor 27 FT-IR	KBr pellet technique	[3]
Raman Spectroscopy	Bruker MultiRAM Stand Alone FT-Raman Spectrometer	FT-Raman technique	[3]
¹³ C NMR Spectroscopy	Not Specified	Data available in spectral databases	[3]
¹ H NMR Spectroscopy	Not Specified	While specific public data is unavailable, the expected spectrum would show signals for the tert-butyl protons, the piperazine ring methylene protons, and the aromatic and aldehyde protons.	

Experimental Protocols

Representative Synthesis Protocol

The synthesis of **1-Boc-4-(2-formylphenyl)piperazine** is typically achieved through the coupling of 1-Boc-piperazine with an ortho-halogenated benzaldehyde, such as 2-fluorobenzaldehyde or 2-chlorobenzaldehyde. Two common methods for this C-N bond formation are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. Below is a representative protocol based on the principles of Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.

Reaction Scheme:

Materials:

- 2-Fluorobenzaldehyde (1.0 equivalent)
- 1-Boc-piperazine (1.2 equivalents)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 equivalents)
- Xantphos (0.04 equivalents)
- Cesium carbonate (Cs_2CO_3 , 1.5 equivalents)
- Anhydrous toluene

Procedure:

- To an oven-dried Schlenk flask, add 2-fluorobenzaldehyde, 1-Boc-piperazine, cesium carbonate, palladium(II) acetate, and Xantphos.
- Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
- Add anhydrous toluene to the flask via syringe.
- Heat the reaction mixture to 100-110 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure **1-Boc-4-(2-formylphenyl)piperazine**.

Characterization Protocol

The identity and purity of the synthesized compound should be confirmed using the following methods:

- ^1H and ^{13}C NMR Spectroscopy: To confirm the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Melting Point Analysis: To assess purity.
- High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

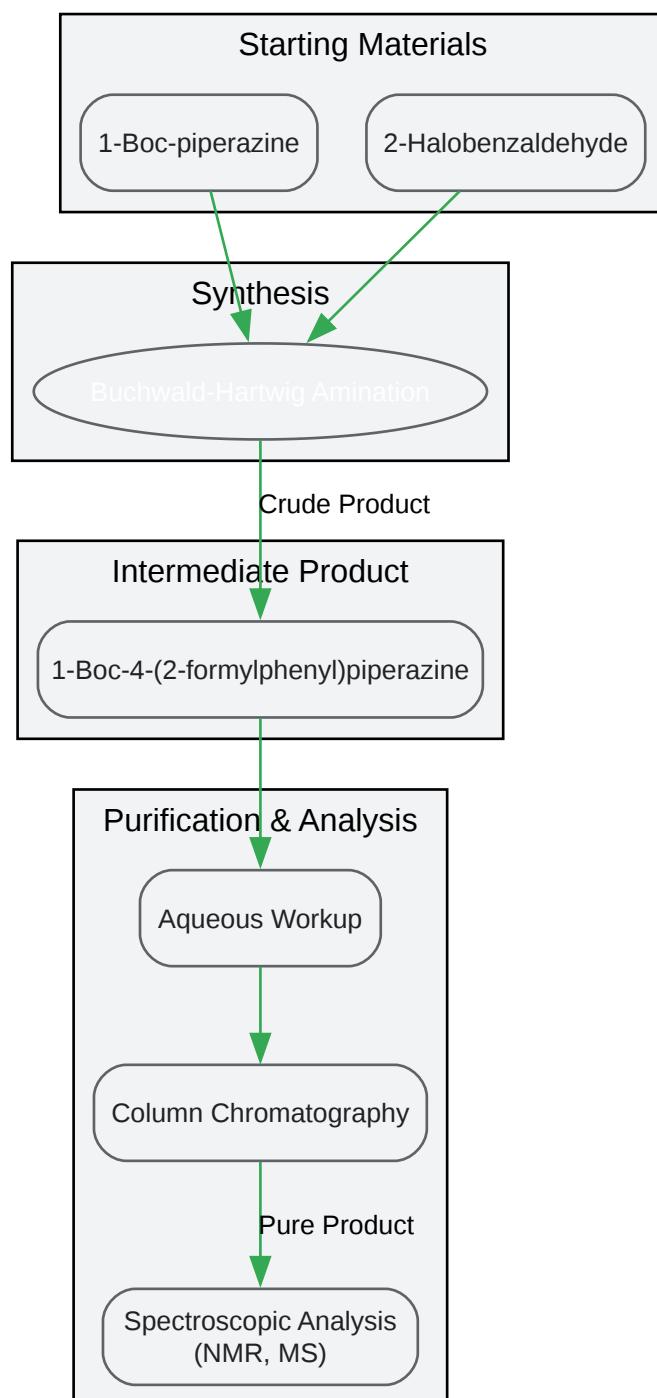
Applications in Drug Discovery

1-Boc-4-(2-formylphenyl)piperazine is a valuable building block in the synthesis of pharmacologically active molecules. Its primary documented use is as a precursor in the development of agonists for the melanocortin subtype-4 receptor (MC4R). The MC4R is a G-protein coupled receptor (GPCR) that plays a critical role in regulating energy homeostasis, food intake, and body weight. As such, MC4R agonists are actively being investigated as potential therapeutics for obesity and other metabolic disorders.

The formyl group of **1-Boc-4-(2-formylphenyl)piperazine** provides a reactive handle for further chemical transformations, such as reductive amination or condensation reactions, to build more complex molecular scaffolds targeting the MC4R.

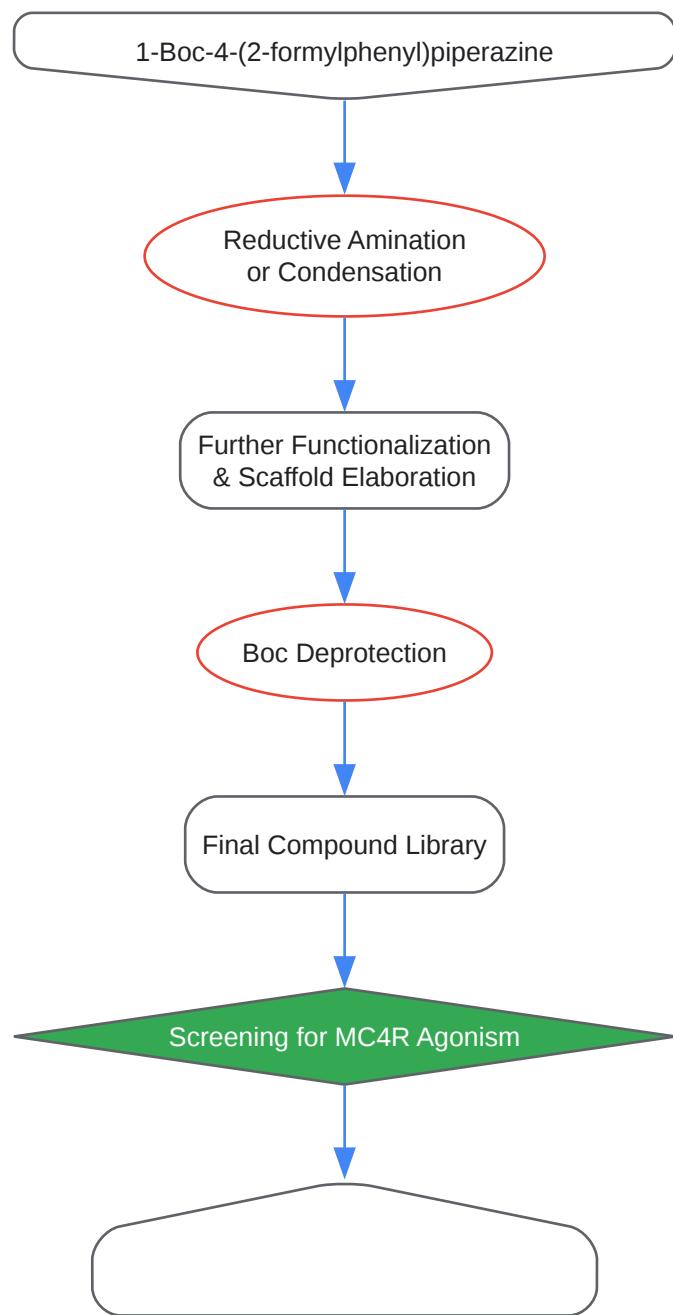
Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to **1-Boc-4-(2-formylphenyl)piperazine**.



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Caption: General workflow for the synthesis and purification of **1-Boc-4-(2-formylphenyl)piperazine**.



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Caption: Logical pathway for the use of **1-Boc-4-(2-formylphenyl)piperazine** in MC4R agonist discovery.

Safety Information

Based on aggregated GHS data, **1-Boc-4-(2-formylphenyl)piperazine** is classified as follows:

- Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3]
- Skin Sensitization (Category 1): May cause an allergic skin reaction.[3]

Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.
- Handle in a well-ventilated area or fume hood.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of accidental ingestion or significant exposure, seek immediate medical attention.

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References

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